Boc-cis-3-hydroxy-D-proline

説明

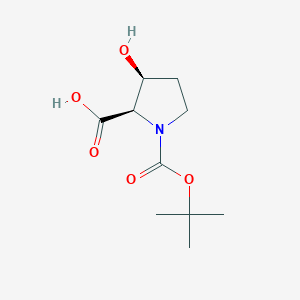

Structure

3D Structure

特性

IUPAC Name |

(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDHXHPQMBNKMC-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186132-80-9 | |

| Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-cis-3-hydroxy-D-proline

Introduction: A Structurally Unique Building Block for Advanced Peptide Design

In the landscape of peptide synthesis and drug discovery, the repertoire of non-canonical amino acids provides the essential tools for sculpting molecules with enhanced stability, novel conformations, and targeted biological activity. Among these, Boc-cis-3-hydroxy-D-proline stands out as a pivotal building block. This derivative of D-proline, featuring a cis-oriented hydroxyl group at the C3 position and a tert-butoxycarbonyl (Boc) protecting group on the amine, offers a unique combination of stereochemical rigidity and functionalization potential.

The presence of the Boc group enhances the compound's stability and solubility in organic solvents, making it highly compatible with established synthetic protocols.[1] More critically, the constrained pyrrolidine ring, combined with the specific stereochemistry of the hydroxyl group, allows researchers to exert precise control over the peptide backbone. This control is instrumental in designing peptidomimetics, inducing specific secondary structures like β-turns, and developing novel therapeutics that target distinct biological pathways.[1] This guide provides an in-depth examination of the chemical properties, reactivity, and strategic applications of Boc-cis-3-hydroxy-D-proline for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

Boc-cis-3-hydroxy-D-proline is a white, crystalline powder at room temperature. Its fundamental properties are rooted in its unique molecular architecture, which dictates its behavior in both chemical reactions and biological systems.

The IUPAC name for this compound is (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid. The cis designation refers to the relative orientation of the hydroxyl group at C3 and the carboxylic acid at C2, which are on the same face of the pyrrolidine ring.

| Property | Value | Source(s) |

| CAS Number | 118492-87-8 | [1][2] |

| Molecular Formula | C₁₀H₁₇NO₅ | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥95-97% | [1][3] |

| Melting Point | 101-103 °C | [2] |

| Density | 1.312 g/cm³ | [2] |

| Optical Rotation | [α]²⁰_D = +95 ± 2º (c=1 in CHCl₃) | [1] |

| XLogP3 | 0.379 | [2] |

| Polar Surface Area (PSA) | 87.1 Ų | [2] |

Spectral & Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for confirming the identity and purity of Boc-cis-3-hydroxy-D-proline. The presence of the Boc group often leads to the observation of rotamers (cis/trans isomers about the C-N amide bond), which can result in doubled signals for adjacent protons and carbons.

| Predicted ¹H NMR Shifts (ppm) | Assignment | Notes |

| ~12.0 | -COOH | Broad singlet, exchangeable with D₂O. |

| ~4.4-4.6 | H3 (CH-OH) | Multiplet. Position influenced by H-bonding. |

| ~4.2-4.3 | H2 (α-CH) | Multiplet, adjacent to carboxyl and H3. |

| ~3.4-3.6 | H5 (CH₂) | Multiplet, protons of the CH₂ group adjacent to Nitrogen. |

| ~1.9-2.2 | H4 (CH₂) | Multiplet, diastereotopic protons. |

| 1.45 | -C(CH₃)₃ | Singlet, 9H. Characteristic signal for the Boc group. |

| Predicted ¹³C NMR Shifts (ppm) | Assignment | Notes |

| ~174-176 | -COOH | Carboxylic acid carbon. |

| ~154-156 | Boc C=O | Urethane carbonyl. |

| ~80-81 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~70-72 | C3 (CH-OH) | Carbon bearing the hydroxyl group. |

| ~59-61 | C2 (α-C) | Alpha-carbon. |

| ~46-48 | C5 (CH₂) | Carbon adjacent to nitrogen. |

| ~35-37 | C4 (CH₂) | Methylene carbon adjacent to C3. |

| ~28.5 | -C(C H₃)₃ | Methyl carbons of the Boc group. |

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode would be expected to show a prominent ion for [M-H]⁻ at m/z ≈ 230.1. In positive mode, adducts such as [M+H]⁺ (m/z ≈ 232.1) or [M+Na]⁺ (m/z ≈ 254.1) would be observed. The exact mass is 231.1110 Da.[2]

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key vibrational bands corresponding to its functional groups:

-

~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl and carboxylic acid groups.

-

~2980 cm⁻¹: C-H stretches from the aliphatic and Boc groups.

-

~1740 cm⁻¹: C=O stretch from the carboxylic acid.

-

~1690 cm⁻¹: C=O stretch from the Boc urethane group.

Reactivity and Strategic Considerations in Synthesis

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of the "Boc/Bzl" strategy in solid-phase peptide synthesis (SPPS).[4] It provides robust protection for the α-amine under the neutral or basic conditions required for peptide coupling. Its key feature is its lability to moderately strong acids, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), which allows for its selective removal without cleaving the final peptide from most resins or disturbing acid-labile side-chain protecting groups like benzyl ethers.[5]

The cis-3-Hydroxy Group: A Double-Edged Sword

The secondary hydroxyl group at the C3 position is a critical determinant of the molecule's utility and reactivity.

-

Conformational Influence: The hydroxyl group, along with the rigid pyrrolidine ring, acts as a powerful conformational constraint. It can induce turns and stabilize specific secondary structures, such as β-hairpins, which are often involved in molecular recognition and biological activity.[1]

-

Reactivity and the Need for Protection: The hydroxyl group is a nucleophile and can compete with the desired amine during the coupling step of peptide synthesis, leading to the formation of ester side products. Therefore, in most Boc-SPPS protocols, it is imperative to protect this hydroxyl group. A common choice is the benzyl (Bzl) ether , which is stable to the TFA used for Boc deprotection but is readily cleaved along with other side-chain protecting groups during the final, strong-acid cleavage step (e.g., with anhydrous HF or TFMSA).[4][6] The required building block for synthesis is therefore Boc-cis-3-(O-Bzl)-D-proline .

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-cis-3-hydroxy-D-proline is as a building block in Boc-SPPS. The following is a representative protocol for its incorporation into a growing peptide chain attached to a Merrifield resin.

Experimental Protocol: Single Coupling Cycle in Boc-SPPS

Prerequisite: The synthesis begins with a peptide-resin that has a free N-terminal amine from the previous cycle. The building block used is Boc-cis-3-(O-Bzl)-D-proline .

-

Resin Swelling:

-

Wash the peptide-resin three times with dichloromethane (DCM) for 1 minute each to ensure adequate swelling.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve Boc-cis-3-(O-Bzl)-D-proline (3 equivalents relative to resin substitution) and an activating agent such as HBTU (0.95 eq. relative to the amino acid) in N,N-dimethylformamide (DMF).

-

Add N,N-diisopropylethylamine (DIEA) (2 eq. relative to HBTU) to the solution and allow it to pre-activate for 2-5 minutes.

-

Causality: HBTU reacts with the carboxylic acid to form a highly reactive acyl-uronium ester, which is susceptible to nucleophilic attack by the free amine on the resin. DIEA acts as a non-nucleophilic base to facilitate the reaction.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the swollen peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Self-Validation: To confirm coupling completion, take a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin test. For coupling to a secondary amine like proline, the isatin test is more appropriate, as ninhydrin gives a weak or no color change.[7] A negative test (beads remain colorless) indicates a complete reaction.

-

-

Washing:

-

Filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Isopropanol (IPA) (2x) to remove excess reagents and byproducts.

-

-

Boc Deprotection:

-

Treat the peptide-resin with a solution of 25-50% TFA in DCM for 20-30 minutes.

-

Causality: The moderate acidity of TFA cleaves the Boc group, liberating the N-terminal amine as a trifluoroacetate salt. The benzyl ether protecting the hydroxyl group remains intact.

-

-

Washing and Neutralization:

The resin is now ready for the next coupling cycle.

Biological Significance & Case Study: Modulating Cellular Signaling

Hydroxyproline-containing peptides are not merely structural curiosities; they are potent biological effectors. Naturally occurring collagen-derived peptides containing hydroxyproline are known to exhibit a range of activities, including enhancing skin fibroblast migration and promoting osteoblast differentiation.[8][9]

A compelling example of their role in cell signaling is the action of the dipeptide Prolyl-hydroxyproline (Pro-Hyp) in counteracting muscle atrophy.[10] Glucocorticoids like dexamethasone (DEX) induce muscle wasting by upregulating two key ubiquitin ligases, atrogin-1 and MuRF-1. These enzymes tag muscle proteins for degradation by the proteasome. The expression of these ligases is controlled by the transcription factor Foxo3a.

The Akt/mTOR signaling pathway is a central regulator of muscle protein synthesis and an inhibitor of protein degradation. When Akt is activated (phosphorylated), it phosphorylates and inactivates Foxo3a, preventing it from entering the nucleus and transcribing the atrogin-1 and MuRF-1 genes. Pro-Hyp has been shown to promote the phosphorylation of Akt, thereby suppressing the entire downstream degradation cascade and preserving muscle mass.[10]

This mechanism highlights how a simple hydroxyproline-containing peptide can have a profound therapeutic effect by modulating a critical intracellular signaling pathway. The incorporation of Boc-cis-3-hydroxy-D-proline allows for the rational design of more complex, stable, and potent peptidomimetics that could target this and other pathways with high specificity.

Safety and Handling

Boc-cis-3-hydroxy-D-proline is classified as an irritant.[11]

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]

-

Precautions: Handle in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 0-8 °C.[1]

References

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-D-Pro-OH [37784-17-1]. Retrieved from [Link]

-

LookChem. (n.d.). Cas 118492-86-7,(+)-CIS-(2R,3S)-3-Hydroxyproline. Retrieved from [Link]

-

Esteban, G. G., et al. (2002). Stereoselective synthesis of 3-hydroxyproline benzyl esters from N-protected beta-aminoaldehydes and benzyl diazoacetate. The Journal of Organic Chemistry, 67(6), 1880–1886. [Link]

-

Alcantara, J., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 764448. [Link]

-

ResearchGate. (n.d.). Hydroxyproline-containing peptide antibiotics synthesized via free proline hydroxylation. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroxyproline. Retrieved from [Link]

-

Science.gov. (n.d.). proline-rich antibacterial peptide: Topics by Science.gov. Retrieved from [Link]

-

Kim, H., et al. (2023). Preventive Effects of Collagen-Derived Dipeptide Prolyl-Hydroxyproline against Dexamethasone-Induced Muscle Atrophy in Mouse C2C12 Skeletal Myotubes. Medicina, 59(10), 1735. [Link]

-

Taga, Y., et al. (2022). Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion. npj Science of Food, 6(1), 21. [Link]

-

Zhu, Y., & Liu, R. (2021). Hydroxyproline-derived biomimetic and biodegradable polymers. Chinese Chemical Letters, 32(2), 655-662. [Link]

-

Alcantara, J., Stix, R., & Huang, A. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8. [Link]

-

Himeno, K., et al. (2023). Ingestion of a collagen peptide containing high concentrations of prolyl-hydroxyproline and hydroxyprolyl-glycine reduces advanced glycation end products levels in the skin and subcutaneous blood vessel walls: a randomized, double-blind, placebo-controlled study. Bioscience, Biotechnology, and Biochemistry, 87(5), 583-589. [Link]

-

PubChem. (n.d.). (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected. National Center for Biotechnology Information. Retrieved from [Link]

-

Smith, B. J., et al. (2015). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. Journal of the American Chemical Society, 137(1), 487-496. [Link]

- Reimer, U., et al. (2003). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Georg Thieme Verlag.

-

Nomura, K., et al. (2024). Collagen-derived dipeptide prolyl-hydroxyproline cooperates with Foxg1 to activate the PGC-1α promoter and induce brown adipocyte-like phenotype in rosiglitazone-treated C3H10T1/2 cells. Frontiers in Endocrinology, 15. [Link]

-

Sinz, A., et al. (2016). Conformational Shift of a β-Hairpin Peptide upon Complex Formation with an Oligo–proline Peptide Studied by Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 27(8), 1362-1372. [Link]

-

Taga, Y., et al. (2022). Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion. npj Science of Food, 6(1), 21. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 温馨提示 [debyesci.com]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preventive Effects of Collagen-Derived Dipeptide Prolyl-Hydroxyproline against Dexamethasone-Induced Muscle Atrophy in Mouse C2C12 Skeletal Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected | C10H17NO5 | CID 11096439 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stereoselective Synthesis of Boc-cis-3-hydroxy-D-proline

This is an in-depth technical guide on the stereoselective synthesis of Boc-cis-3-hydroxy-D-proline .

Executive Summary

Boc-cis-3-hydroxy-D-proline (CAS: 186132-96-7) is a critical non-proteinogenic amino acid scaffold used in the design of peptidomimetics, collagen mimics, and protease inhibitors. Its rigid pyrrolidine core, coupled with the specific (2R,3R) stereochemistry, provides unique conformational constraints that can lock peptide backbones into specific secondary structures (e.g., polyproline II helices or

This guide details a robust, scalable synthetic route starting from D-Proline . Unlike enzymatic hydroxylation, which often favors the trans-4-isomer, this chemical pathway ensures high regioselectivity for the C3-hydroxyl group and precise control over the cis-stereochemistry relative to the carboxylate.

Key Chemical Challenges

-

Regiocontrol: Distinguishing C3-hydroxylation from the thermodynamically favored C4-hydroxylation.

-

Stereocontrol: Overcoming the inherent steric bias that favors trans-addition to the pyrrolidine ring to achieve the required cis-configuration.

-

Scalability: Utilizing reagents compatible with multi-gram synthesis.

Retrosynthetic Analysis

The strategic disconnection relies on the functionalization of the 3,4-alkene of a dehydroproline intermediate. The cis-stereochemistry is established via a stereoselective inversion of a trans-intermediate, derived from the regioselective opening of an epoxide.

Figure 1: Retrosynthetic logic flow from Target to D-Proline.

Detailed Synthetic Protocol

Phase 1: Preparation of the Dehydroproline Scaffold

The synthesis begins with the conversion of D-Proline into the unsaturated 3-pyrroline derivative. This sets the stage for C3 functionalization.

Step 1.1: Protection and Esterification

-

Reagents:

, -

Mechanism: Standard protection of the amine and protection of the carboxylic acid to prevent interference during oxidation.

-

Outcome: N-Boc-D-proline methyl ester.

Step 1.2: Oxidative Elimination (The Saegusa-Like Oxidation) To introduce the double bond, a selenoxide elimination strategy is preferred for its mild conditions and high yield.

-

Enolization: Treat N-Boc-D-proline methyl ester with LiHMDS (1.1 equiv) in THF at -78°C.

-

Selenylation: Add phenylselenyl chloride (

). -

Oxidation/Elimination: Treat the

-phenylseleno intermediate with

| Parameter | Specification | Note |

| Substrate | N-Boc-D-Proline Methyl Ester | Dry THF solvent is critical. |

| Base | LiHMDS (1.0 M in THF) | Maintain -78°C to avoid racemization. |

| Reagent | PhSeCl, then 30% | Exothermic oxidation; add slowly. |

| Product | N-Boc-3-pyrroline-2-carboxylic acid methyl ester | Purify via silica chromatography.[1] |

Phase 2: Stereocontrolled C3-Hydroxylation

Direct hydroxylation (e.g., hydroboration) often yields mixtures of C3/C4 isomers. The Epoxide Opening Route is selected here for superior regiocontrol.

Step 2.1: Stereoselective Epoxidation

-

Protocol: Treat the 3-pyrroline derivative with m-chloroperbenzoic acid (mCPBA) in dichloromethane at reflux.

-

Stereochemistry: The bulky N-Boc and C2-ester groups direct the oxidant to the anti face (opposite to the C2-substituent).

-

Result: Trans-3,4-epoxyproline derivative (relative to C2).

Step 2.2: Regioselective Ring Opening

-

Reagent: Lithium Triethylborohydride (Super-Hydride,

) or Red-Al. -

Mechanism: The hydride nucleophile attacks the less hindered C4 position (distal to the C2-ester).

-

Outcome: Opening of the epoxide yields the C3-alcohol .

-

Stereochemical Result: Since the epoxide was trans, and hydride attacks from the back, the resulting C3-hydroxyl group retains the trans configuration relative to the C2-ester (due to the geometry of opening).

-

Intermediate: N-Boc-trans-3-hydroxy-D-proline methyl ester.

-

Phase 3: Inversion to cis-Configuration

The intermediate has the (2R, 3S) configuration (trans). We require (2R, 3R) (cis). We employ an Oxidation-Reduction sequence to invert the C3 center.

Step 3.1: Swern Oxidation

-

Reagents: Oxalyl chloride, DMSO,

, DCM, -78°C. -

Product: N-Boc-3-oxo-D-proline methyl ester.

Step 3.2: Stereoselective Reduction

-

Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

-

Rationale: L-Selectride is a bulky hydride. It attacks the ketone from the less hindered face . In the 3-oxo-proline system, the "trans" face (opposite to the C2-ester) is sterically more accessible than the "cis" face (shielded by the ester and N-protecting group dynamics).

-

Mechanism: Hydride attack from the trans face forces the forming hydroxyl group to the cis face.

-

Product: N-Boc-cis-3-hydroxy-D-proline methyl ester .

Step 3.3: Ester Hydrolysis

-

Reagents: LiOH, THF/Water.

-

Outcome: N-Boc-cis-3-hydroxy-D-proline (Free Acid) .

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of Boc-cis-3-hydroxy-D-proline.

Characterization & Quality Control

To validate the synthesis, the following analytical parameters should be met. The cis vs. trans assignment is critical and is best confirmed via NOE (Nuclear Overhauser Effect) NMR experiments.

| Analytical Method | Expected Result for Boc-cis-3-hydroxy-D-Pro | Diagnostic Feature |

| 1H NMR (DMSO-d6) | Coupling constant | |

| NOESY NMR | Cross-peak between H-2 and H-3 | Strong correlation indicates cis relationship (syn-facial). |

| 13C NMR | Distinct C3 signal | Shift differs from trans isomer (~70-75 ppm range). |

| Optical Rotation | Compare with literature (usually positive for D-cis derivatives). | |

| HPLC | Single peak, >98% purity | Chiral column may be required to separate D/L impurities. |

Troubleshooting & Optimization

-

Regioselectivity Issues (Step 2.2): If significant 4-hydroxy product is observed during epoxide opening, ensure the use of Super-Hydride (

) rather than simple borohydrides. The steric bulk of the ethyl groups enhances the preference for the less hindered C4 attack. -

Over-reduction (Step 3.2): L-Selectride is powerful. Conduct the reduction at -78°C and quench carefully to avoid reducing the methyl ester to an alcohol.

-

Epimerization: The C2 stereocenter is prone to epimerization during the oxidation step (Step 3.1) if the base (

) is added too quickly or the temperature rises. Maintain strict cryogenic conditions.

References

-

Sharpless Asymmetric Epoxidation Route

- Kumar, T. P., & Chandrasekhar, S. (2005). Asymmetric Syntheses of All Stereoisomers of 3-Hydroxyproline. Arkivoc, (xi), 209-217.

-

Stereoselective Hydroxylation Strategies

- Sasaki, A., et al. (1997). A novel stereodivergent synthesis of optically pure cis- and trans-3-substituted proline derivatives. Journal of Organic Chemistry, 62(3), 765–770.

- Proline Editing & Functionalization: Vilaivan, T. (2006). Organocatalytic Asymmetric Synthesis of 3-Hydroxyproline Derivatives. Tetrahedron Letters, 47(38), 6739-6742.

-

General Properties & CAS Data

- PubChem Compound Summary for (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid (Enantiomer Reference).

Sources

Boc-cis-3-hydroxy-D-proline CAS number 118492-87-8

The following technical guide is structured to serve as a definitive reference for Boc-cis-3-hydroxy-D-proline , tailored for application scientists and drug discovery professionals.

CAS Number: 118492-87-8 IUPAC Name: (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid Role: Chiral Scaffold & Conformational Constraint[1]

Executive Summary

Boc-cis-3-hydroxy-D-proline is a specialized, non-proteinogenic amino acid derivative used primarily in the synthesis of peptidomimetics and high-affinity pharmaceutical ligands.[1][2][3][4] Unlike the ubiquitous trans-4-hydroxy-L-proline (found in collagen), this specific D-isomer with cis-3-hydroxylation offers unique steric and electronic properties.[1] It is a critical tool for medicinal chemists seeking to lock peptide backbones into specific conformations (e.g.,

This guide details the physicochemical profile, synthetic utility, and experimental protocols required to integrate this building block into drug development workflows.

Chemical Identity & Stereochemical Core

Understanding the precise stereochemistry is non-negotiable for this compound, as "hydroxyproline" often defaults to the L-trans-4 isomer in commercial catalogs.[1]

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | 231.25 g/mol |

| Chirality | D-Configuration at |

| Relative Stereochemistry | cis (Hydroxyl at C3 is cis to Carboxyl at C2) |

| Absolute Configuration | (2R, 3S) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water |

| Optical Rotation |

Conformational Impact: The "Proline Pucker"

The pyrrolidine ring of proline exists in dynamic equilibrium between

-

Unsubstituted Proline: Rapidly interconverts.[1]

-

Boc-cis-3-hydroxy-D-proline: The electronegative hydroxyl group at C3 exerts a gauche effect.[1] In the (2R,3S) configuration, this typically biases the ring toward a specific pucker that favors the cis-amide bond population more significantly than unsubstituted proline.[1] This is exploited to induce turn structures in peptide chains.[1]

Applications in Drug Discovery[1][3][4][7][8]

Peptidomimetics & Protease Inhibitors

This scaffold is frequently employed in the design of inhibitors for serine and cysteine proteases (e.g., HCV NS3/4A protease, DPP-IV).[1] The C3-hydroxyl group provides a handle for further functionalization (e.g., arylation via Mitsunobu reaction) or acts as a direct H-bond donor to the receptor.[1]

Structural Rigidification

Incorporating the D-isomer into L-peptide sequences introduces a "kink" that can stabilize

Decision Logic for Scaffold Selection

The following diagram illustrates the decision process for selecting Proline analogs based on desired structural outcomes.

Figure 1: Decision matrix for selecting hydroxyproline isomers based on desired secondary structure induction.

Experimental Protocols

Protocol A: Solution-Phase Coupling (Amide Bond Formation)

Objective: Couple Boc-cis-3-hydroxy-D-proline to a free amine (R-NH2) while preserving the C3-hydroxyl integrity.[1] Challenge: The free hydroxyl group can compete as a nucleophile (ester formation) if highly activated conditions are used without protection.[1] However, with controlled activation, direct coupling is possible.[1]

Reagents:

-

Amine component (1.1 eq)[1]

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[1]

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1]

-

Solvent: Anhydrous DMF or DCM[1]

Workflow:

-

Dissolution: Dissolve 1.0 mmol of Boc-cis-3-hydroxy-D-proline in 5 mL anhydrous DMF.

-

Activation: Add HATU (1.1 mmol) and DIPEA (1.0 mmol) at 0°C. Stir for 5 minutes. Note: Pre-activation time is minimized to prevent potential O-acylation.

-

Addition: Add the amine component (1.1 mmol) followed by the remaining DIPEA (1.5 mmol).

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

-

Workup: Dilute with EtOAc, wash with 5%

(removes basic impurities), sat.[1]

Self-Validating Check:

-

LC-MS: Look for Mass

.[1] -

NMR: Verify the integrity of the Boc group (singlet ~1.4 ppm) and the shift of the

-proton, indicating amide formation.

Protocol B: O-Functionalization (Mitsunobu Reaction)

Objective: Invert the stereochemistry at C3 or attach an aryl/alkyl group.[1] Note: This reaction inverts the (3S) center to (3R).[1]

Workflow:

-

Dissolve Boc-cis-3-hydroxy-D-proline methyl ester (protection of COOH is required) in THF.

-

Add

(1.5 eq) and the nucleophile (e.g., Phenol, 1.2 eq).[1] -

Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate).

-

Stir overnight.

-

Result: Boc-trans-3-aryloxy-D-proline derivative.

Synthesis & Manufacturing Overview

While most researchers purchase this material, understanding its origin aids in troubleshooting impurity profiles.[1]

Industrial Route:

-

Starting Material: D-Proline (produced via fermentation or resolution of DL-Proline).[1]

-

Hydroxylation: Direct hydroxylation is difficult.[1] A common route involves:

-

Purification: Crystallization is used to separate diastereomers to >97% purity.[1]

Impurity Profile:

-

Enantiomer: L-isomer (check via Chiral HPLC).[1]

-

Diastereomer:trans-3-hydroxy-D-proline (check via NMR, coupling constants

differ between cis/trans).[1]

Visualization of Analytical Workflow

The following diagram outlines the Quality Control (QC) workflow to validate the identity of CAS 118492-87-8 before use in critical assays.

Figure 2: Quality Control workflow ensuring stereochemical integrity prior to synthetic utilization.

Handling & Stability

-

Storage: Store at +2°C to +8°C. Keep desiccated.

-

Hygroscopicity: Moderately hygroscopic.[1] Allow bottle to warm to room temperature before opening to prevent condensation.[1]

-

Stability: Stable under neutral conditions.[1] Avoid strong acids (removes Boc) or strong bases (potential epimerization at C2) unless intended.[1]

References

-

Chem-Impex International. Boc-cis-3-hydroxy-D-proline Product Specifications. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14037016: Boc-cis-3-hydroxy-D-proline.[1] Retrieved from [1]

-

Sigma-Aldrich. Hydroxyproline Derivatives and Applications in Peptide Synthesis.[1] (General Reference for N-Boc-hydroxyprolines). Retrieved from [1]

-

Matrix Fine Chemicals. (2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid Data Sheet. Retrieved from [1]

Sources

- 1. N-Boc-顺式-4-羟基-L-脯氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Boc-cis-3-hydroxy-D-proline | CymitQuimica [cymitquimica.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. (2R,3S)-1-[(TERT-BUTOXY)CARBONYL]-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID | CAS 118492-87-8 [matrix-fine-chemicals.com]

- 10. BOC-CIS-3-HYDROXY-D-PROLINE | 118492-87-8 [chemicalbook.com]

Introduction: A Unique Chiral Building Block

An In-Depth Technical Guide to Boc-cis-3-hydroxy-D-proline: Structure, Synthesis, and Application

Boc-cis-3-hydroxy-D-proline is a synthetically modified, non-proteinogenic amino acid derivative that has garnered significant interest within the scientific community. Its unique structural architecture, characterized by a D-enantiomeric proline scaffold, a cis-oriented hydroxyl group at the C3 position, and a tert-butoxycarbonyl (Boc) protecting group on the amine, makes it a highly valuable building block in medicinal chemistry and peptide science.[1] The presence of the Boc group enhances the compound's stability and solubility in organic solvents, facilitating its use in standard synthetic protocols.[1] More critically, the fixed stereochemistry of the hydroxyl group and the D-configuration of the proline ring provide powerful tools for influencing the conformation, biological activity, and proteolytic stability of peptides and small molecule therapeutics.[1][2] This guide offers a comprehensive overview of its structure, properties, synthesis, and key applications for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

The precise three-dimensional arrangement of Boc-cis-3-hydroxy-D-proline is fundamental to its function. The pyrrolidine ring is inherently constrained, and the addition of the cis-hydroxyl group further restricts its conformational flexibility. This feature is often exploited to induce specific secondary structures, such as β-turns, in synthetic peptides.[3] The D-configuration distinguishes it from the more common L-amino acids found in nature, a property that can enhance the resistance of resulting peptides to enzymatic degradation.

Chemical Structure Diagram

Caption: 2D structure of Boc-cis-3-hydroxy-D-proline.

Physicochemical Data

The following table summarizes the key physical and chemical properties of Boc-cis-3-hydroxy-D-proline, which are essential for its handling, storage, and application in experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₇NO₅ | [1][4][5] |

| Molecular Weight | 231.25 g/mol | [1][5] |

| CAS Number | 118492-87-8 | [1][4] |

| Appearance | White powder / Solid | [1][4] |

| Purity | ≥ 97% (by NMR) | [1] |

| Optical Rotation | [α]D²⁰ = +95 ± 2º (c=1 in CHCl₃) | [1] |

| Storage Conditions | 0-8 °C, Refrigerated | [1][6] |

| Boiling Point | 390.9 ± 42.0 °C (Predicted) | [7] |

Synthesis and Spectroscopic Characterization

The synthesis of Boc-protected amino acids is a cornerstone of modern peptide chemistry. The primary goal is to mask the nucleophilic amine group to prevent unwanted side reactions during subsequent carboxyl group activation and peptide coupling.

General Synthetic Workflow

The most direct synthesis involves the protection of the secondary amine of cis-3-hydroxy-D-proline using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed in a suitable solvent with a base to facilitate the reaction. The choice of starting material with the correct stereochemistry is critical to obtaining the desired final product.

Caption: Generalized workflow for Boc protection of hydroxyproline.

Protocol: Boc Protection of cis-3-hydroxy-D-proline

This protocol is a representative procedure adapted from standard methods for the N-Boc protection of amino acids.[8]

-

Dissolution: Dissolve cis-3-hydroxy-D-proline in a suitable solvent such as dichloromethane (CH₂Cl₂) in a reaction flask.

-

Base Addition: Add a base, typically a tertiary amine like triethylamine (NEt₃), to the solution. The base acts as a proton scavenger.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture while stirring at room temperature.

-

Reaction Monitoring: Allow the reaction to proceed for several hours. Monitor the consumption of the starting material using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction and wash the organic phase sequentially with a mild acid (e.g., saturated citric acid solution) and brine (saturated NaCl solution) to remove unreacted reagents and salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the resulting solid or oil, often by recrystallization from a suitable solvent system, to obtain the final high-purity product.[9]

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. Key signals in the ¹H NMR spectrum include a characteristic singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.[10][11] Protons on the pyrrolidine ring will appear as more complex multiplets. ¹³C NMR will show distinct signals for the carbonyls of the Boc group and the carboxylic acid, as well as the quaternary carbon and methyl carbons of the Boc group.[10] Purity is often assessed by integrating the ¹H NMR signals.[1]

-

FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups. Expected peaks would include a broad O-H stretch for the hydroxyl and carboxylic acid groups, C-H stretches for the alkyl portions, and strong C=O stretches for the carbamate and carboxylic acid carbonyls.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, matching the expected value of 231.25 g/mol .[5]

Core Applications in Research and Drug Development

Boc-cis-3-hydroxy-D-proline is not merely a protected amino acid; it is a strategic tool for designing molecules with specific properties and functions.

Peptide Synthesis and Conformational Control

The primary application of this compound is as a building block in peptide synthesis, particularly in Boc-based Solid-Phase Peptide Synthesis (SPPS).[1][12]

-

Conformational Influence: When incorporated into a peptide chain, the rigid structure of the hydroxyproline ring restricts the conformational freedom of the backbone. The cis-hydroxyl group can act as a hydrogen bond donor or acceptor, further stabilizing specific secondary structures like turns and helices.[1][2]

-

Increased Stability: The inclusion of a D-amino acid renders the adjacent peptide bond less susceptible to cleavage by common proteases, thereby increasing the in-vivo half-life of peptide-based drugs.

-

Bioactive Peptides: It is used in the synthesis of biologically active peptides and pharmaceuticals, where precise conformational control is essential for high-affinity binding to biological targets.[1]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-cis-3-hydroxy-D-proline | CymitQuimica [cymitquimica.com]

- 5. BOC-CIS-3-HYDROXY-D-PROLINE | 118492-87-8 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Boc-cis-3-hydroxy-D-proline: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with Boc-cis-3-hydroxy-D-proline. We will move beyond basic data to explore the causality behind its applications, providing field-proven insights into its synthesis and strategic incorporation into novel chemical entities.

Introduction: A Unique Building Block in Modern Chemistry

Boc-cis-3-hydroxy-D-proline is a non-proteinogenic amino acid derivative that has garnered significant interest as a chiral building block in medicinal chemistry and peptide research. Its structure is distinguished by three key features: a D-proline scaffold, a cis-configured hydroxyl group at the 3-position, and an N-terminal tert-butoxycarbonyl (Boc) protecting group. This specific combination of features makes it an invaluable tool for introducing conformational constraints and new functionalities into peptides and small molecules.

The Boc group enhances stability and solubility in organic solvents, facilitating its use in standard synthesis protocols.[1] Meanwhile, the constrained pyrrolidine ring and the stereospecific hydroxyl group play a crucial role in dictating the secondary structure of peptides, influencing their stability, bioactivity, and therapeutic potential.[1][2] This guide will elucidate the properties, synthesis, and strategic applications of this versatile compound.

Physicochemical Properties and Characterization

The identity, purity, and stability of Boc-cis-3-hydroxy-D-proline are confirmed through a combination of analytical techniques. Purity is typically assessed by HPLC and confirmed structurally by Nuclear Magnetic Resonance (NMR) spectroscopy, which should verify the presence of the Boc group and the proline ring protons.[1]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 231.25 g/mol | [1][3][4] |

| Molecular Formula | C₁₀H₁₇NO₅ | [1][2][3][5] |

| CAS Number | 118492-87-8 | [1][5] |

| Appearance | White powder | [1] |

| Melting Point | 101-103 °C | [6] |

| Purity | ≥95-97% | [1][5] |

| Optical Rotation | [α]D²⁰ = +95 ± 2º (c=1 in CHCl₃) | [1] |

| Storage Conditions | 0-8 °C, desiccated |[1][2] |

The "Why": Core Synthesis Strategy

The synthesis of Boc-cis-3-hydroxy-D-proline hinges on a foundational reaction in peptide chemistry: the protection of the amino group. The starting material is typically cis-3-hydroxy-D-proline. The primary objective is to selectively mask the nucleophilic secondary amine on the pyrrolidine ring to prevent unwanted side reactions during subsequent coupling steps (e.g., peptide bond formation).

The choice of the Boc group is deliberate. It is stable under a wide range of reaction conditions, yet can be removed under mildly acidic conditions (e.g., with trifluoroacetic acid, TFA), ensuring that other acid-labile functionalities within a complex molecule remain intact. The reaction is typically carried out by treating the starting amino acid with di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") in the presence of a base. The base is critical as it deprotonates the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

Caption: General workflow for Boc protection of cis-3-hydroxy-D-proline.

Experimental Protocol: N-Boc Protection

This protocol is a self-validating system for the synthesis of Boc-cis-3-hydroxy-D-proline from its unprotected precursor. The causality for each step is explained to ensure reproducibility and understanding.

Materials:

-

cis-3-Hydroxy-D-proline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Dichloromethane (CH₂Cl₂) or a 1:1 mixture of Dioxane and Water

-

Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Methodology:

-

Dissolution (The "Why"): Dissolve cis-3-hydroxy-D-proline (1.0 eq) in the chosen solvent system. Causality: A homogenous solution is essential for the reaction to proceed efficiently. A Dioxane/Water system is often used for amino acids with moderate polarity, while an organic solvent like CH₂Cl₂ with a base like triethylamine can also be effective.

-

Basification (The "Why"): Add the base (e.g., NEt₃, 2.0 eq) to the solution and stir. The mixture should be cooled to 0 °C in an ice bath. Causality: The base deprotonates the secondary amine, making it a more potent nucleophile. Cooling the reaction is crucial as the addition of Boc anhydride is exothermic; temperature control prevents potential side reactions and degradation of the reagent.

-

Boc Anhydride Addition (The "Why"): Slowly add a solution of Boc₂O (1.1 eq) in the reaction solvent to the cooled mixture over 30 minutes. Causality: A slight excess of Boc₂O ensures the reaction goes to completion. Slow, dropwise addition maintains temperature control and prevents localized high concentrations of the reagent.

-

Reaction Monitoring (The "Why"): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). Causality: TLC is a critical self-validation step. The product, being more non-polar due to the Boc group, will have a higher Rf value than the starting amino acid. The reaction is complete when the starting material spot is no longer visible.

-

Workup & Extraction (The "Why"):

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

If a biphasic system was used, separate the layers. If a single solvent was used, add water and ethyl acetate to create an extraction system.

-

Wash the aqueous layer with ethyl acetate to remove unreacted Boc₂O and other non-polar impurities.

-

Carefully acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C. Causality: Acidification protonates the carboxylic acid, making the final product less water-soluble and allowing it to be extracted into an organic solvent.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3x).

-

-

Drying and Concentration (The "Why"): Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield the crude product, often as a white solid or oil. Causality: The brine wash removes residual water, and MgSO₄ removes the final traces of moisture to prevent hydrolysis and yield a pure, stable product.

-

Purification (The "Why"): If necessary, purify the crude product by recrystallization from a solvent system like ethyl acetate/hexanes to achieve high purity. Causality: Recrystallization is the final validation step, removing any remaining impurities and typically yielding a crystalline white solid that meets the purity standards (≥97%).

Key Applications in Research and Development

The utility of Boc-cis-3-hydroxy-D-proline stems from its ability to impart specific structural properties to larger molecules.

Peptide Synthesis and Conformational Control

When incorporated into a peptide sequence, the rigid pyrrolidine ring restricts the phi (Φ) torsion angle, reducing the conformational flexibility of the peptide backbone. This pre-organization can stabilize specific secondary structures, such as β-turns.[7] The cis-hydroxyl group can act as a hydrogen bond donor or acceptor, further stabilizing these structures and potentially interacting with biological targets like receptors or enzymes.

This conformational control is a cornerstone of rational drug design, as it allows scientists to lock a peptide into its bioactive conformation, often leading to enhanced potency, selectivity, and metabolic stability.[1][2]

Caption: Incorporation of Boc-cis-3-hydroxy-D-proline into a peptide via SPPS.

Drug Development and Chiral Scaffolds

Beyond linear or cyclic peptides, Boc-cis-3-hydroxy-D-proline is a valuable chiral starting material for the synthesis of complex natural products and novel pharmaceuticals.[1][2] The stereocenters on the proline ring serve as a template for building more intricate molecular architectures. The hydroxyl group provides a convenient handle for further functionalization, allowing for the introduction of diverse chemical groups through reactions like alkylation or esterification to explore structure-activity relationships (SAR).[7]

Safe Handling and Storage

Handling:

-

Irritant: Boc-cis-3-hydroxy-D-proline and its analogues are classified as irritants. They can cause skin and serious eye irritation, and may cause respiratory irritation.[4][8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Handling Precautions: Avoid formation of dust and aerosols. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Storage:

-

To ensure long-term stability and purity, store Boc-cis-3-hydroxy-D-proline at 0-8 °C in a tightly sealed container, protected from moisture (desiccated).[1]

Conclusion

Boc-cis-3-hydroxy-D-proline is more than a simple protected amino acid; it is a strategic tool for molecular design. Its defined stereochemistry, conformational rigidity, and chemical functionality provide researchers with a reliable method to influence the structure and function of peptides and complex small molecules. A thorough understanding of its properties and the rationale behind its synthesis and application is essential for leveraging its full potential in the development of next-generation therapeutics and advanced materials.

References

-

3-Hydroxyproline | C5H9NO3 - PubChem. National Center for Biotechnology Information. [Link]

- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents.

-

(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected | C10H17NO5 - PubChem. National Center for Biotechnology Information. [Link]

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC. National Center for Biotechnology Information. [Link]

-

Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. BOC-CIS-3-HYDROXY-D-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 4. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected | C10H17NO5 | CID 11096439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-cis-3-hydroxy-D-proline | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Architect of Turns: A Technical Guide to the Role of Boc-cis-3-hydroxy-D-proline in Peptide Conformation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Proline, The Unconventional Amino Acid

Among the canonical amino acids, proline stands alone. Its side chain, uniquely cyclized back onto the backbone amide nitrogen, imposes significant conformational rigidity. This inherent structural constraint makes proline a powerful tool in peptide and protein engineering, often acting as a "structure-breaker" for α-helices and β-sheets, while being a key component of turns and loops.[1][2] The tertiary amide bond preceding a proline residue can adopt both cis and trans conformations, with a relatively small energy difference between the two states, adding another layer of conformational complexity.[3][4] This cis/trans isomerization is a slow process and can be a rate-limiting step in protein folding.[3]

The conformation of the five-membered pyrrolidine ring itself, known as its "pucker," is not planar and exists in two primary conformations: Cγ-exo (down) and Cγ-endo (up). This ring pucker is intrinsically linked to the preceding peptide bond's conformation, with an exo pucker favoring a trans amide bond and an endo pucker being strongly preferred for a cis amide bond.[2] By modifying the proline ring with substituents, we can influence the pucker preference through stereoelectronic and steric effects, thereby gaining a remarkable degree of control over the local peptide backbone and, by extension, its biological activity.[2][5] This guide focuses on a particularly insightful derivative: Boc-cis-3-hydroxy-D-proline , exploring its synthesis, conformational influence, and strategic application in modern drug design.

The Influence of the cis-3-Hydroxy Group: A Stereoelectronic Perspective

The introduction of a hydroxyl group at the C3 position of the proline ring, particularly in the cis configuration relative to the C-terminal carboxyl group, has profound stereochemical consequences. This modification, combined with the D-enantiomer of proline, provides a powerful tool for inducing specific secondary structures.

Conformational studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, have revealed that the 3-hydroxyl group plays a significant role in dictating the three-dimensional structure of peptides.[6][7] When incorporated into a peptide sequence, cis-3-hydroxy-D-proline acts as a potent inducer of reverse turns, specifically promoting the formation of β-hairpin and pseudo β-turn-like structures.[6]

The stability and nature of these turns are highly dependent on the environment and whether the hydroxyl group is protected:

-

Protected Hydroxyl Group: When the 3-hydroxyl group is protected, for instance as a benzyl (Bn) ether, peptides containing this residue consistently display a stable β-hairpin structure in both non-polar (CDCl₃) and polar (DMSO-d₆) solvents.[6] This indicates that the steric and electronic influence of the protected group, along with the inherent constraints of the D-proline ring, are sufficient to lock the peptide into this conformation.

-

Unprotected Hydroxyl Group: Upon deprotection, the free hydroxyl group introduces the possibility of forming intramolecular hydrogen bonds.

-

In a non-polar solvent like CDCl₃, the β-hairpin structure is often retained, suggesting that the overall conformational preference is maintained.[6]

-

However, in a polar, hydrogen-bond-accepting solvent like DMSO-d₆, a fascinating conformational shift can occur. The C-terminal strand of the peptide can flip towards the hydroxyl group, breaking the hairpin and forming a new, stable pseudo β-turn-like structure. This new conformation is stabilized by an intramolecular hydrogen bond between a downstream amide proton (e.g., LeuNH) and the C3-hydroxyl oxygen of the hydroxyproline residue.[6][7]

-

This solvent-dependent conformational switching highlights the nuanced control that cis-3-hydroxy-D-proline can exert on peptide architecture.

Caption: Conformational outcomes based on hydroxyl protection and solvent polarity.

Experimental Workflow: Synthesis and Conformational Analysis

The strategic use of Boc-cis-3-hydroxy-D-proline requires robust synthetic and analytical methodologies. The tert-butoxycarbonyl (Boc) protecting group on the α-amine enhances the amino acid's stability and solubility, making it compatible with standard solid-phase peptide synthesis (SPPS) protocols.[8]

Part 1: Boc-SPPS incorporating Boc-cis-3-hydroxy-D-proline

The Boc/Bzl (benzyl) protection scheme is a well-established strategy for SPPS.[9] The following protocol outlines the key steps for incorporating Boc-cis-3-hydroxy-D-proline into a peptide chain.

Causality Behind Experimental Choices:

-

Hydroxyl Protection: The C3-hydroxyl group is a potentially reactive site. To prevent side reactions such as acylation during coupling steps, it is advisable to protect it. A benzyl (Bn) ether is a suitable choice as it is stable to the acidic conditions used for Boc deprotection (TFA) but can be removed during the final cleavage step with strong acids like HF.[6][10]

-

Coupling Reagents: The secondary amine of proline residues can exhibit slower coupling kinetics compared to primary amines.[10] Therefore, potent coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU, in combination with a tertiary base like DIEA (N,N-Diisopropylethylamine), are employed to drive the reaction to completion.

-

Deprotection: The Boc group is removed with a moderately strong acid, typically Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[10] This condition is orthogonal to the benzyl-based side-chain protecting groups.

-

Cleavage: The final cleavage from the resin and removal of side-chain protecting groups (including the Bn ether on the hydroxyl) requires a strong acid. Hydrogen Fluoride (HF) is the classic reagent for Boc-SPPS, though alternatives like Trifluoromethanesulfonic acid (TFMSA) can also be used.[9] Scavengers (e.g., anisole) are crucial during cleavage to trap reactive carbocations generated from the protecting groups, preventing modification of sensitive residues like Met or Trp.

Step-by-Step Methodology:

-

Resin Preparation: Start with a suitable resin for Boc chemistry, such as a MBHA (p-Methylbenzhydrylamine) resin for a C-terminal amide. Swell the resin in DCM.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol (e.g., DCC/HOBt or HBTU/DIEA).

-

Deprotection: Remove the Boc group by treating the resin with ~50% TFA in DCM for approximately 20-30 minutes.[10] Wash thoroughly with DCM and a neutralizing agent.

-

Incorporation of Boc-cis-3-hydroxy(Bn)-D-proline: a. Pre-activate a solution of Boc-cis-3-hydroxy(Bn)-D-proline (3-5 equivalents) with HBTU (0.95 eq. relative to the amino acid) and DIEA in DMF. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Allow the coupling reaction to proceed for 1-4 hours. Monitor the reaction completion using a qualitative test (e.g., the isatin test, as the ninhydrin test is not effective for proline's secondary amine).

-

Chain Elongation: Repeat the deprotection and coupling cycles for the remaining amino acids in the sequence.

-

Final Cleavage and Deprotection: a. Dry the fully assembled peptide-resin under vacuum. b. Place the resin in a specialized HF cleavage apparatus. c. Add a scavenger such as anisole. d. Condense liquid HF into the reaction vessel and stir at 0°C for 45-60 minutes. e. Evaporate the HF under vacuum. f. Precipitate the crude peptide with cold diethyl ether, wash, and dry.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Boc-SPPS workflow for incorporating Boc-cis-3-hydroxy-D-proline.

Part 2: Conformational Analysis

Determining the three-dimensional structure adopted by the peptide in solution is paramount. A combination of spectroscopic techniques provides a comprehensive picture.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating peptide conformation in solution.[11] A series of 1D and 2D experiments are required.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of 1-5 mM.

-

Sequence-Specific Resonance Assignment: a. Acquire 2D TOCSY (Total Correlation Spectroscopy) spectra to identify spin systems corresponding to individual amino acid residues. b. Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectra to establish sequential connectivities (dαN(i, i+1)) between adjacent residues, allowing for full backbone and side-chain resonance assignment.

-

Dihedral Angle Restraints: a. Measure the ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra. These values can be related to the φ dihedral angle via the Karplus equation.

-

Distance Restraints from NOEs: a. Analyze the NOESY spectrum for cross-peaks, which indicate protons that are close in space (< 5 Å). The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons. b. Key NOEs for Proline Conformation:

- cis/trans Isomerism: The conformation of the Xaa-Pro bond can be determined by specific NOE patterns. A strong NOE between the Hα of the preceding residue (Xaa) and the Hα of the proline indicates a cis peptide bond. Conversely, a strong NOE between the Hα of Xaa and the Hδ protons of proline is characteristic of a trans bond.[12]

- Turn Identification: Medium-range NOEs, such as dαN(i, i+2) or dNN(i, i+2), are unambiguous evidence of a turn structure.

-

Temperature Coefficients: Measure the chemical shift of amide protons as a function of temperature. Protons involved in stable intramolecular hydrogen bonds will show a smaller change in chemical shift with temperature (typically < -4.5 ppb/K) compared to solvent-exposed protons.[7]

-

Structure Calculation: Use the collected distance and dihedral angle restraints as input for molecular dynamics and simulated annealing calculations to generate an ensemble of structures consistent with the NMR data.

B. Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the overall secondary structure content of the peptide.[4]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the peptide (typically 10-100 µM) in a suitable buffer or solvent (e.g., water, methanol).

-

Data Acquisition: Record the CD spectrum, typically from 190 to 260 nm.

-

Spectral Interpretation: The shape of the CD spectrum is characteristic of different secondary structures.

-

β-turns and hairpins often show a weak positive band around 220-230 nm and a strong negative band near 200-205 nm.

-

Polyproline II (PPII) helices , an extended helical structure common for proline-rich sequences, exhibit a strong negative band around 206 nm and a weak positive band around 228 nm.[13]

-

A shift in the spectrum upon changing solvent (e.g., from water to methanol) can indicate a conformational change, such as the PPII to PPI transition.[13]

-

C. X-ray Crystallography

While challenging, obtaining a crystal structure provides the most definitive, high-resolution picture of the peptide's conformation in the solid state.

Step-by-Step Methodology:

-

Crystallization Screening: Screen a wide range of conditions (precipitants, buffers, pH, temperature) using commercially available kits to find conditions that yield single crystals.

-

Data Collection: Collect X-ray diffraction data from a suitable crystal using a synchrotron or in-house X-ray source.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using established crystallographic software. The resulting electron density map allows for the building and refinement of an atomic model of the peptide.

Data Presentation: Quantitative Conformational Parameters

The true power of incorporating modified amino acids lies in the precise, quantifiable changes they impart on peptide structure. While a comprehensive dataset for a single peptide containing cis-3-hydroxy-D-proline is not available in a single public source, we can compile representative data from crystallographic studies of related structures to illustrate the expected conformational parameters.

The following table presents the backbone dihedral angles for a 3(S)-hydroxyproline residue found in the Xaa position of a collagen-like peptide (PDB ID: 2G66).[14] While this is an L-proline analog in a triple helix, it provides an experimentally determined, high-resolution example of the bond angles adopted by a 3-hydroxyproline residue. In β-turns, the φ and ψ angles of the proline residue (at position i+1) are typically around -60° and +120° for a type II' turn, which is often induced by D-amino acids.

Table 1: Representative Backbone Dihedral Angles for 3-Hydroxyproline

| Residue Position | Dihedral Angle | Observed Value (PDB: 2G66)[14] | Typical Value in Type II' β-turn |

| 3-Hyp (i+1) | φ (phi) | -72.6° | ~ +60° |

| ψ (psi) | +162.7° | ~ -120° | |

| ω (omega) | +178.5° (trans) | ~ 180° (trans) or ~0° (cis) |

Note: The values from PDB 2G66 are for a 3(S)-Hyp in a collagen triple helix and are provided for illustrative purposes of experimentally observed angles. The typical values for a Type II' β-turn are different, as this turn geometry is specifically stabilized by a D-amino acid at the i+1 position.

Application in Drug Design: Engineering Bioactivity

The ability to rigidly control peptide conformation is a cornerstone of modern drug design. Unstructured peptides are often susceptible to proteolytic degradation and can bind to multiple receptors, leading to poor bioavailability and off-target effects. By incorporating conformational constraints like Boc-cis-3-hydroxy-D-proline, researchers can pre-organize a peptide into its bioactive conformation, enhancing potency, selectivity, and stability.[13][15]

Role as a β-Turn Mimetic:

Many peptide-receptor interactions are mediated by β-turn motifs.[13] The native peptide, existing in a flexible equilibrium of conformations, pays an entropic penalty upon binding as it must adopt the correct turn structure. Boc-cis-3-hydroxy-D-proline serves as a powerful β-turn mimetic. By incorporating it at the i+1 position of a putative turn, the peptide can be locked into a type II' β-turn, presenting the crucial side chains at positions i and i+2 in the precise orientation required for receptor recognition.

Advantages in Peptidomimetic Development:

-

Increased Potency: By pre-organizing the peptide into its active shape, the entropic cost of binding is reduced, leading to a more favorable binding affinity (lower Kd or IC₅₀).

-

Enhanced Stability: Rigid, folded structures are often more resistant to degradation by proteases compared to flexible, linear peptides, leading to a longer in vivo half-life.[15]

-

Improved Selectivity: A conformationally locked peptide is less likely to adopt the shapes required to bind to off-target receptors, leading to improved selectivity and a better side-effect profile.

-

Scaffold for Further Functionalization: The hydroxyl group, if left unprotected, provides a chemical handle for attaching other moieties, such as imaging agents, cytotoxic payloads, or polymers to improve pharmacokinetic properties.[16]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Helical twists and β-turns in structures at serine-proline sequences: Stabilization of cis-proline and type VI β-turns via C-H/O interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The crystal structure of a collagen-like polypeptide with 3(S)-hydroxyproline residues in the Xaa position forms a standard 7/2 collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

The Strategic Integration of Boc-cis-3-hydroxy-D-proline in Peptidomimetic Design: A Technical Guide

Foreword: The Quest for Conformational Control in Drug Discovery

In the landscape of modern drug development, the pursuit of therapeutic agents with enhanced potency, selectivity, and metabolic stability is a paramount objective. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have emerged as a powerful strategy in this endeavor. By systematically modifying the peptide backbone or incorporating non-natural amino acids, we can overcome the inherent limitations of native peptides, such as poor bioavailability and rapid degradation. At the heart of this strategy lies the principle of conformational constraint – the ability to lock a peptide into a specific three-dimensional shape that is optimal for receptor binding. This guide delves into the utility of a unique and powerful building block, Boc-cis-3-hydroxy-D-proline, as a tool to achieve this conformational control and unlock new avenues in peptidomimetic design.

The Pivotal Role of Boc-cis-3-hydroxy-D-proline: A Structural and Functional Overview

Boc-cis-3-hydroxy-D-proline is a synthetic amino acid derivative that offers a unique combination of structural features, making it an invaluable asset in the synthesis of sophisticated peptidomimetics.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility, facilitating its use in standard peptide synthesis protocols.[1] The defining characteristics of this building block, however, are the cis-stereochemistry of the hydroxyl group relative to the carboxylic acid and the D-configuration of the chiral center. These features impose significant conformational restrictions on the peptide backbone, influencing the formation of specific secondary structures.[2]

The pyrrolidine ring of proline inherently restricts the phi (Φ) torsion angle of the peptide backbone. The addition of a hydroxyl group at the C3 position with cis stereochemistry further constrains the ring's puckering, favoring a Cγ-endo conformation. This, in turn, influences the psi (Ψ) torsion angle and can pre-organize the peptide chain into a specific conformation, such as a β-turn or a β-hairpin.[3] The D-configuration of the amino acid is particularly significant as it can induce turns and kinks in the peptide backbone, which are often crucial for receptor recognition and enhanced resistance to enzymatic degradation.

Physicochemical Properties of Boc-cis-3-hydroxy-D-proline

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₅ | [4] |

| Molecular Weight | 231.25 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 97% (by NMR) | [1] |

| Optical Rotation | [α]²⁰/D +95° ± 2° (c=1 in CHCl₃) | [1] |

| Storage | 2-8°C | [1] |

Synthesis of the Core Building Block: A Verified Protocol

The journey to incorporating this valuable building block begins with its synthesis. A robust and well-documented approach involves the Boc protection of the commercially available (+)-cis-3-hydroxy-D-proline.

Experimental Protocol: N-Boc Protection of (+)-cis-3-hydroxy-D-proline

Materials:

-

(+)-cis-3-hydroxy-D-proline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve (+)-cis-3-hydroxy-D-proline in a 2:1 mixture of dioxane and water.

-

Basification: Add sodium hydroxide to the solution to deprotonate the amine, enhancing its nucleophilicity.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture. The lone pair of electrons on the nitrogen atom of the deprotonated proline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with a 10% aqueous solution of sodium hydroxide.

-

Combine the aqueous layers and acidify to a pH of 2 using concentrated hydrochloric acid.

-

Extract the product into dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

-

Purification: Concentrate the organic phase under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Caption: Boc protection of (+)-cis-3-hydroxy-D-proline.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The true utility of Boc-cis-3-hydroxy-D-proline lies in its seamless integration into solid-phase peptide synthesis (SPPS) workflows. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established and robust method, particularly for the synthesis of longer or more complex peptides.

General Boc-SPPS Cycle for Incorporation

The incorporation of Boc-cis-3-hydroxy-D-proline follows the standard Boc-SPPS cycle:

-

Resin Swelling: The solid support (e.g., Merrifield or PAM resin) is swelled in a suitable solvent like dichloromethane (DCM).

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA), to liberate the free amine.

-

Coupling: The pre-activated Boc-cis-3-hydroxy-D-proline is added to the resin. Due to the secondary amine nature of proline, coupling can be slower, and monitoring is crucial.[5]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the desired sequence.

Caption: General Boc-SPPS cycle for amino acid incorporation.

Critical Considerations for Efficient Coupling

-

Activation: Standard coupling reagents such as HBTU, HATU, or DIC/HOBt can be used to activate the carboxylic acid of Boc-cis-3-hydroxy-D-proline.

-

Monitoring: Due to the secondary amine, the Kaiser test is not suitable for monitoring the coupling reaction. The isatin or chloranil test, which gives a blue color with unprotected secondary amines, should be employed.[6]

-

Double Coupling: If the monitoring test indicates incomplete coupling, a second coupling step with freshly activated amino acid is recommended to ensure high yields.[5]

Typical SPPS Parameters and Expected Outcomes

| Parameter | Typical Value/Range | Notes |

| Resin Substitution | 0.3 - 0.8 mmol/g | Varies with resin type (e.g., Merrifield, PAM). |

| Amino Acid Excess | 3 - 5 equivalents | Relative to resin substitution. |

| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin substitution. |

| Coupling Time | 1 - 4 hours | Slower kinetics for proline derivatives may necessitate longer times.[5] |

| Coupling Efficiency | ~98-99.5% | May require double coupling for optimal results.[5] |

| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM.[5] |

Conformational Impact and Applications in Peptidomimetic Design

The incorporation of cis-3-hydroxy-D-proline has a profound and predictable impact on the secondary structure of peptides. NMR studies have been instrumental in elucidating these conformational preferences.

Induction of β-Turns and β-Hairpins